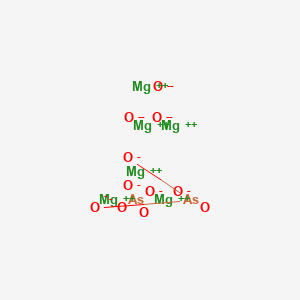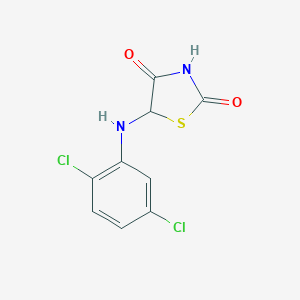
5-{4-nitrophenyl}-3H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{4-nitrophenyl}-3H-1,2,4-triazole, also known as NPT, is a chemical compound that belongs to the class of triazole derivatives. It has been widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 5-{4-nitrophenyl}-3H-1,2,4-triazole is not fully understood, but it is believed to involve the formation of a complex with metal ions or other molecules. The complex formation can lead to changes in the electronic properties of 5-{4-nitrophenyl}-3H-1,2,4-triazole, resulting in its fluorescence or other properties. The photosensitizing activity of 5-{4-nitrophenyl}-3H-1,2,4-triazole is believed to involve the generation of reactive oxygen species upon exposure to light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
5-{4-nitrophenyl}-3H-1,2,4-triazole has been shown to have low toxicity and minimal side effects in animal studies. It has been reported to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases. Additionally, 5-{4-nitrophenyl}-3H-1,2,4-triazole has been shown to have potential applications in imaging and diagnosis of diseases, such as cancer and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-{4-nitrophenyl}-3H-1,2,4-triazole in lab experiments is its versatility and potential applications in various fields. It can be easily synthesized and modified to suit different research needs. However, one of the limitations of using 5-{4-nitrophenyl}-3H-1,2,4-triazole is its sensitivity to light and other environmental factors, which can affect its properties and stability. Additionally, the use of 5-{4-nitrophenyl}-3H-1,2,4-triazole in biological systems may require further optimization and validation to ensure its safety and efficacy.
Direcciones Futuras
There are several future directions for the research and development of 5-{4-nitrophenyl}-3H-1,2,4-triazole. One potential direction is the development of new synthesis methods and modifications of 5-{4-nitrophenyl}-3H-1,2,4-triazole to improve its properties and applications. Another direction is the exploration of its potential applications in medicine, such as in the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action and biochemical effects of 5-{4-nitrophenyl}-3H-1,2,4-triazole in different biological systems.
Métodos De Síntesis
The synthesis of 5-{4-nitrophenyl}-3H-1,2,4-triazole can be achieved through several methods, including the reaction of 4-nitrophenylhydrazine with 4-nitrobenzaldehyde in the presence of acetic acid and ethanol. Another method involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate in the presence of sodium ethoxide. The yield of the product can be improved by using different solvents and reaction conditions.
Aplicaciones Científicas De Investigación
5-{4-nitrophenyl}-3H-1,2,4-triazole has been extensively used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of metal ions, such as copper, zinc, and mercury. 5-{4-nitrophenyl}-3H-1,2,4-triazole has also been used as a ligand for the synthesis of metal complexes with potential applications in catalysis, electrochemistry, and material science. Additionally, 5-{4-nitrophenyl}-3H-1,2,4-triazole has been used as a photosensitizer for the treatment of cancer and other diseases.
Propiedades
Fórmula molecular |
C8H6N4O2 |
|---|---|
Peso molecular |
190.16 g/mol |
Nombre IUPAC |
5-(4-nitrophenyl)-3H-1,2,4-triazole |
InChI |
InChI=1S/C8H6N4O2/c13-12(14)7-3-1-6(2-4-7)8-9-5-10-11-8/h1-4H,5H2 |
Clave InChI |
YEXWYCSCFURWKB-UHFFFAOYSA-N |
SMILES |
C1N=C(N=N1)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
C1N=C(N=N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(4-Chlorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B228444.png)






![N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-4-nitrobenzamide](/img/structure/B228491.png)
![3-[(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228502.png)
![2-[2-[(2E)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228503.png)

![2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide](/img/structure/B228517.png)

